molecular formula C30H58O4 B15219495 Diethyl hexacosanedioate

Diethyl hexacosanedioate

Cat. No.: B15219495
M. Wt: 482.8 g/mol
InChI Key: XXWBJDMJTNLQAZ-UHFFFAOYSA-N
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Description

Diethyl hexacosanedioate is an organic compound with the molecular formula C30H58O4. It is an ester derived from hexacosanedioic acid and ethanol. This compound is known for its long carbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl hexacosanedioate can be synthesized through the esterification of hexacosanedioic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion and remove the water formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl hexacosanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexacosanedioic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, forming different esters.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Hexacosanedioic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Hexacosanediol.

Scientific Research Applications

Diethyl hexacosanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of diethyl hexacosanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The long carbon chain of the compound allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl adipate: A shorter-chain ester with similar chemical properties but different physical characteristics.

    Diethyl sebacate: Another long-chain ester used in similar applications but with a different carbon chain length.

Uniqueness

Diethyl hexacosanedioate is unique due to its exceptionally long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain esters. This makes it suitable for specific industrial applications where such properties are advantageous.

Properties

Molecular Formula

C30H58O4

Molecular Weight

482.8 g/mol

IUPAC Name

diethyl hexacosanedioate

InChI

InChI=1S/C30H58O4/c1-3-33-29(31)27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30(32)34-4-2/h3-28H2,1-2H3

InChI Key

XXWBJDMJTNLQAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

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